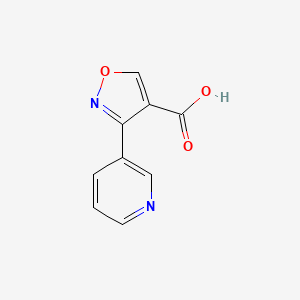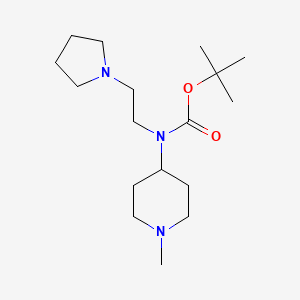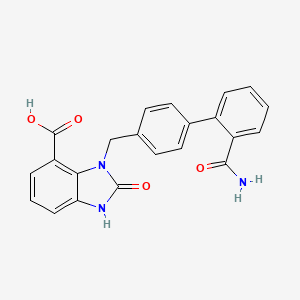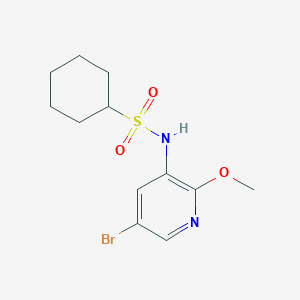
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This particular compound features a hydroxymethyl group and a carbaldehyde group attached to the benzimidazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Introduction of Carbaldehyde Group: The carbaldehyde group can be introduced through a formylation reaction, often using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-3-methylbenzimidazole-5-carbaldehyde.
Reduction: 2-(Hydroxymethyl)-3-methylbenzimidazole-5-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the electrophilic reagent used.
科学的研究の応用
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)benzimidazole: Lacks the carbaldehyde group, making it less versatile in certain synthetic applications.
3-Methylbenzimidazole-5-carbaldehyde: Lacks the hydroxymethyl group, which may reduce its reactivity in hydroxymethylation reactions.
2-(Hydroxymethyl)-benzimidazole-5-carbaldehyde: Similar structure but without the methyl group at the 3-position, affecting its steric and electronic properties.
Uniqueness
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde is unique due to the presence of both hydroxymethyl and carbaldehyde groups, which provide multiple reactive sites for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse biological and chemical properties.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
2-(hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-4-7(5-13)2-3-8(9)11-10(12)6-14/h2-5,14H,6H2,1H3 |
InChIキー |
VEXWUIQRKCSTKN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)C=O)N=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-bromo-2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B13868420.png)
![(2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B13868424.png)






![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)


